5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one (CAS: 609797-15-1) is a pyrrol-2-one derivative with a molecular formula of C23H27NO7 and a molar mass of 429.46 g/mol . Its structure features:
- A 4-butoxy-3-methoxyphenyl group at position 5, contributing lipophilicity and steric bulk.
- A furan-2-carbonyl moiety at position 4, introducing electron-withdrawing and π-conjugation effects.
- A 3-hydroxy group at position 3, enabling hydrogen bonding.
- A 2-methoxyethyl substituent at position 1, enhancing solubility.
Properties
IUPAC Name |
2-(4-butoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c1-4-5-11-30-16-9-8-15(14-18(16)29-3)20-19(21(25)17-7-6-12-31-17)22(26)23(27)24(20)10-13-28-2/h6-9,12,14,20,26H,4-5,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXVOBQHOXYJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrrole ring substituted with a furan carbonyl, a butoxy group, and methoxy groups on the phenyl ring. This unique combination of functional groups is believed to contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that furan derivatives exhibit significant antibacterial properties. For instance, derivatives similar to the compound have shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimal inhibitory concentrations (MIC) as low as 64 µg/mL . The presence of the furan moiety in the structure is often correlated with enhanced antibacterial activity.
Anticancer Properties
Furan derivatives have also been investigated for their anticancer potential. A study highlighted that certain furan compounds inhibited topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, suggesting a mechanism of action that may be relevant for cancer therapeutics . The specific compound may share similar pathways due to structural similarities.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may modulate signaling pathways by interacting with various receptors, influencing processes such as apoptosis and inflammation.
- Antioxidant Activity : Some studies suggest that furan derivatives possess antioxidant properties, which can protect cells from oxidative damage.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known furan derivatives. The following table summarizes some key comparisons:
| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | 3-(4-Methoxyphenyl)furan | Antibacterial against E. coli | 64 |
| Compound B | 4-(furan-2-carbonyl) derivative | Anticancer (topoisomerase I inhibitor) | 50 |
| 5-(4-Butoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one | Contains butoxy and methoxy groups | Potentially antibacterial and anticancer | TBD |
Case Studies
- Antibacterial Efficacy : A study evaluating various furan derivatives found that compounds similar to the one in focus demonstrated broad-spectrum antibacterial activity against multiple strains, outperforming traditional antibiotics like streptomycin .
- Anticancer Screening : In vitro studies on human cancer cell lines indicated that certain furan-based compounds exhibited significant cytotoxicity, leading to further exploration of their potential as chemotherapeutic agents .
- Mechanistic Studies : Research involving enzyme assays has shown that some furan derivatives can effectively inhibit key enzymes involved in bacterial resistance mechanisms, suggesting a dual role in both direct antibacterial effects and overcoming resistance .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
4-tert-Butylphenyl and 4-Dimethylaminophenyl Analogues
- Compound 20 (): Contains a 4-tert-butylphenyl group and 4-methylbenzoyl substituent. Yield: 62% .
- Compound 21 (): Features a 4-dimethylaminophenyl group, introducing electron-donating effects. The dimethylamino group may enhance solubility but reduce thermal stability compared to the methoxy/butoxy substituents in the target compound .
Nitro- and Methoxy-Substituted Analogues
- Compounds 34–39 (): Include 3-nitro or 4-methoxy groups on the phenyl ring. For example, Compound 38 (5-hydroxy-5-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrrol-2(5H)-one) combines electron-donating (methoxy) and withdrawing (nitro) groups, creating a polarized structure .
Acyl Group Modifications
Thiophene and Benzoyl Analogues
- F3226-1198 (): Replaces the furan-2-carbonyl group with a thiophene-2-carbonyl moiety. This substitution retains π-conjugation but introduces sulfur-based interactions. It exhibits potent inhibitory activity (IC50: 2.6 μM ) against matriptase activation, suggesting acyl group flexibility in biological targeting .
- Compound 20 (): Uses a 4-methylbenzoyl group, which may enhance hydrophobic interactions in protein binding compared to furan-based derivatives .
Fluorinated Analogues
- 5-(2-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one (): Incorporates a 2-fluorophenyl group and morpholinoethyl substituent. The fluorine atom increases electronegativity and metabolic stability, while the morpholino group improves water solubility (molecular weight: 400.40 g/mol) .
N-Substituent Diversity
Methoxyethyl vs. Hydroxypropyl
- Compounds 20 and 21 (): Utilize a 2-hydroxypropyl group at position 1. This substituent may increase hydrogen-bonding capacity but reduce lipophilicity compared to the 2-methoxyethyl group in the target compound .
Thiadiazolyl and Tetrahydrofuran Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
